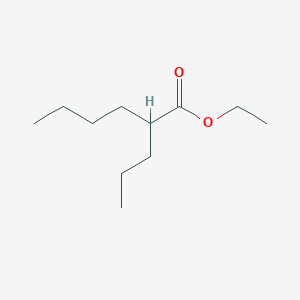

2-Propylhexanoic Acid Ethyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Propylhexanoic Acid Ethyl Ester is an organic compound belonging to the ester family. Esters are widely known for their pleasant odors and are often used in fragrances and flavorings. This particular ester is derived from 2-propylhexanoic acid and ethanol, resulting in a compound with unique chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Propylhexanoic Acid Ethyl Ester can be synthesized through the esterification of 2-propylhexanoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction typically involves heating the mixture under reflux to drive the reaction to completion. The general reaction is as follows:

2-Propylhexanoic Acid+Ethanol→2-Propylhexanoic Acid Ethyl Ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors or reactive distillation columns. These methods enhance the efficiency and yield of the esterification reaction by continuously removing the water byproduct, thus shifting the equilibrium towards ester formation.

Chemical Reactions Analysis

Types of Reactions

2-Propylhexanoic Acid Ethyl Ester undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 2-propylhexanoic acid and ethanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed

Hydrolysis: 2-Propylhexanoic acid and ethanol.

Reduction: 2-Propylhexanol.

Transesterification: A different ester and alcohol, depending on the reacting alcohol.

Scientific Research Applications

2-Propylhexanoic Acid Ethyl Ester has various applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Utilized in the production of fragrances, flavorings, and as a plasticizer in polymer manufacturing.

Mechanism of Action

The mechanism of action of 2-Propylhexanoic Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release 2-propylhexanoic acid and ethanol, which may interact with biological systems. The ester may also act as a substrate for enzymes, leading to various biochemical transformations.

Comparison with Similar Compounds

2-Propylhexanoic Acid Ethyl Ester can be compared with other esters such as:

Ethyl Acetate: Commonly used as a solvent with a lower molecular weight and different odor profile.

Methyl Butyrate: Known for its fruity odor and used in flavorings.

Isopropyl Propanoate: Used in fragrances and has a different alkyl group compared to this compound.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.

Biological Activity

2-Propylhexanoic Acid Ethyl Ester (CAS Number: 161011-36-5) is an ester derived from 2-propylhexanoic acid, which is a branched-chain fatty acid. This compound has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals, toxicology, and industrial chemistry. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound has the molecular formula C₁₁H₂₂O₂ and exhibits the following properties:

| Property | Value |

|---|---|

| Molecular Weight | 186.29 g/mol |

| Boiling Point | 210 °C |

| Solubility | Soluble in organic solvents |

| Density | 0.86 g/cm³ |

These properties facilitate its use in organic synthesis and as a solvent in various chemical reactions.

Toxicological Studies

Research indicates that this compound exhibits certain toxicological effects. In subchronic studies involving rats and mice, administration of this compound resulted in:

- Liver Changes : Increased organ weights and histopathological changes such as hepatocyte hypertrophy were observed. The no-observed-adverse-effect level (NOAEL) was determined to be approximately 61 mg/kg body weight per day for male rats .

- Body Weight Impact : Significant reductions in body weight gain were noted at higher doses, indicating a potential impact on metabolic processes .

The biological activity of this compound is believed to involve its interaction with metabolic pathways. It is suggested that the compound may undergo β-oxidation, leading to its incorporation into normal cellular metabolism. This process could potentially influence lipid metabolism and energy homeostasis within cells .

Case Studies

- Subchronic Toxicity Study : A study conducted on Fischer F344 rats administered varying doses of this compound revealed dose-dependent effects on liver weight and histopathology. The study concluded that higher doses led to significant physiological changes, including alterations in clinical chemistry parameters such as elevated serum cholesterol levels and alanine aminotransferase activity .

- Chronic Exposure Assessment : In a chronic exposure study lasting two years, no treatment-related adverse effects were observed at lower doses (50 mg/kg bw/d). However, at higher doses (150 mg/kg bw/d), increased liver weights and minor histopathological changes were reported, reinforcing concerns over long-term exposure .

Applications in Research

Due to its unique chemical structure, this compound is utilized as a reagent in organic synthesis and has potential applications in:

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 2-propylhexanoic acid ethyl ester in laboratory settings?

- Methodological Answer : Enzymatic synthesis using lipases (e.g., Novozym® 435) is a common approach, with reaction parameters such as temperature (40–60°C), molar ratios of substrates, and enzyme loading optimized via central composite design (CCD) . Supercritical transesterification using ethanol under high pressure (e.g., 20 MPa) and moderate temperatures (200–250°C) is another efficient method, yielding >90% fatty acid ethyl esters . Kinetic studies and factorial designs are critical for optimizing yield and minimizing side reactions.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is widely used to identify ethyl esters based on retention times and fragmentation patterns (e.g., hexanoic acid ethyl ester at ~10 min retention time) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) provides structural confirmation, while high-performance liquid chromatography (HPLC) with UV detection quantifies purity . For detailed structural validation, InChI codes (e.g., InChI=1S/C16H30O4/...) and computational tools like QSPR models can supplement experimental data .

Q. What analytical techniques are recommended for quantifying this compound in complex biological or environmental matrices?

- Methodological Answer : Solid-phase microextraction (SPME) coupled with GC-MS is effective for trace analysis in biological fluids . For environmental samples, liquid-liquid extraction followed by HPLC with diode-array detection (DAD) ensures sensitivity. Method validation should include spike-recovery experiments and calibration against certified reference materials (e.g., USP/EP standards) .

Advanced Research Questions

Q. What experimental strategies are effective in studying the metabolic pathways or degradation products of this compound?

- Methodological Answer : Isotopic labeling (e.g., ¹³C-tracers) combined with GC-MS can track metabolic intermediates, as demonstrated in studies on fatty acid ethyl ester catabolism . In vitro models (e.g., liver microsomes) and in vivo murine studies are used to identify oxidation products like 9-oxo-nonanoic acid ethyl ester and epoxy derivatives . Computational tools (e.g., QSAR) predict metabolic routes, which should be validated experimentally.

Q. How can researchers design experiments to assess the compound’s bioactivity, such as receptor interactions or signaling modulation?

- Methodological Answer : In vitro assays targeting receptors like GABA(A) or 5-hydroxytryptamine (5-HT) receptors are standard. For example, competitive binding assays using radiolabeled ligands (e.g., [³H]-muscimol for GABA receptors) can quantify affinity . Cellular models (e.g., vascular smooth muscle cells) are used to study downstream effects on signaling pathways (e.g., cAMP/PKA modulation) . Dose-response curves and Western blotting validate mechanistic hypotheses.

Q. What are the challenges in ensuring the compound’s stability during storage, and how can they be mitigated?

- Methodological Answer : Hydrolysis and oxidation are primary degradation pathways. Stability studies under accelerated conditions (40°C/75% RH) with periodic HPLC analysis identify degradation kinetics . Storage in inert atmospheres (argon) at −20°C in amber glass vials minimizes photodegradation. Antioxidants (e.g., BHT) and chelating agents (e.g., EDTA) are additives for liquid formulations .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., log Pow, solubility) of this compound?

- Methodological Answer : Discrepancies often arise from measurement techniques (shake-flask vs. HPLC). Standardized protocols (OECD 117 for log Pow) and interlaboratory comparisons are essential . Computational models (e.g., COSMO-RS) predict properties like water solubility, which can be validated experimentally. Meta-analyses of existing datasets (e.g., NIST Chemistry WebBook) reconcile conflicting values .

Properties

IUPAC Name |

ethyl 2-propylhexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-4-7-9-10(8-5-2)11(12)13-6-3/h10H,4-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZLCNYLUGBHBQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCC)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.